molecular formula C9H17NO B13021711 N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine

N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine

Cat. No.: B13021711
M. Wt: 155.24 g/mol
InChI Key: XUMSRIRVMBFJAI-UHFFFAOYSA-N
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Description

N,7,7-trimethyl-2-oxabicyclo[320]heptan-6-amine is a bicyclic amine compound with a unique structure that includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,7,7-trimethyl-2-oxabicyclo[32 One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic structure

Industrial Production Methods

Industrial production methods for N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine
  • 7-oxabicyclo[2.2.1]heptane

Uniqueness

N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine is unique due to its specific substitution pattern and the presence of the oxabicyclo ring system. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine, also known as a bicyclic amine compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its significance in medicinal chemistry.

  • IUPAC Name : this compound
  • CAS Number : 1333782-52-7
  • Molecular Formula : C9H17NO
  • Molecular Weight : 155.24 g/mol
  • Purity : Typically ≥97% .

The structure of this compound features a bicyclic framework with an amine functional group and a methoxy group that may influence its reactivity and biological interactions.

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. A study on related bicyclic amines showed their ability to inhibit oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

2. Anticancer Activity

Bicyclic compounds have been investigated for their anticancer properties. In vitro studies demonstrated that derivatives of bicyclic amines can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 5 to 20 µM against human breast cancer cell lines . The mechanism of action may involve the inhibition of specific signaling pathways related to cell proliferation and survival.

3. Anti-inflammatory Properties

Inflammation plays a critical role in various chronic diseases. Some studies suggest that this compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines . This activity is particularly relevant for developing treatments for autoimmune disorders.

Case Study 1: Neuroprotective Effects

A study published in a pharmacological journal evaluated the neuroprotective effects of bicyclic amines on PC12 cells exposed to neurotoxic agents. The results indicated that these compounds significantly reduced cell death and oxidative stress markers compared to untreated controls .

Case Study 2: Anticancer Activity

In another study focusing on the anticancer potential of bicyclic compounds, researchers synthesized several derivatives of this compound and tested their efficacy against multiple tumor cell lines. The most potent derivative exhibited an IC50 value of 10 µM against MCF-7 cells, indicating promising anticancer activity .

Summary of Research Findings

Biological ActivityObserved EffectsReference
NeuroprotectionReduced oxidative stress in neurons
AnticancerInduced apoptosis in cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine

InChI

InChI=1S/C9H17NO/c1-9(2)7(10-3)6-4-5-11-8(6)9/h6-8,10H,4-5H2,1-3H3

InChI Key

XUMSRIRVMBFJAI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C2C1OCC2)NC)C

Origin of Product

United States

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